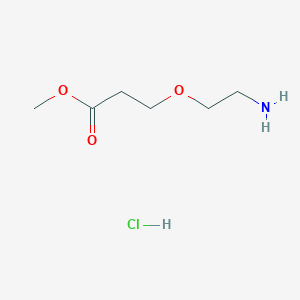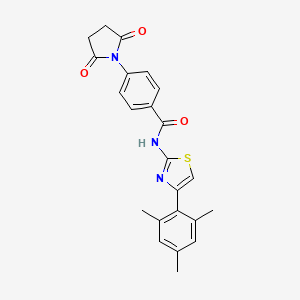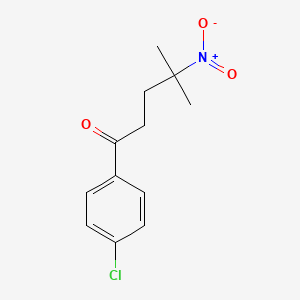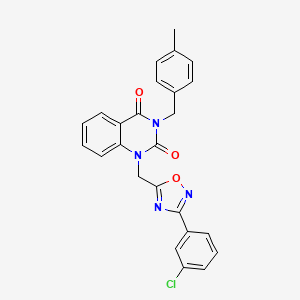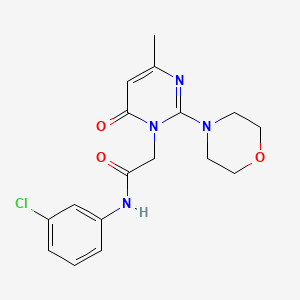
N-(3-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
- Compounds with morpholine derivatives and related structural frameworks have been synthesized for their potential therapeutic applications. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates with inhibitory effects on tumor necrosis factor alpha and nitric oxide, showcasing the importance of such structures in medicinal chemistry and drug development processes (Lei, Wang, Xiong, & Lan, 2017).
Biological Applications and Therapeutic Potentials
- Novel anilidoquinoline derivatives, including structures similar to the query compound, have been synthesized and evaluated for their therapeutic efficacy against diseases like Japanese encephalitis. These compounds displayed significant antiviral and antiapoptotic effects in vitro, highlighting the potential of such molecules in treating viral infections (Ghosh et al., 2008).
Pharmacological Effects
- Research on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide and its analogs has revealed high σ1 receptor affinity and selectivity, alongside demonstrating significant antinociceptive effects in models of inflammatory pain. These findings suggest the potential utility of these compounds in developing treatments for pain management (Navarrete-Vázquez et al., 2016).
Antimicrobial Activity
- Various derivatives of morpholine and pyrimidine have been synthesized and tested for their antimicrobial properties against different microorganisms. These studies illustrate the role of such compounds in designing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Mistry, Desai, & Intwala, 2009).
Antifungal and Antiviral Properties
- Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified these compounds as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species. This highlights the potential application of these compounds in developing new antifungal treatments, crucial for combating fungal infections (Bardiot et al., 2015).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-12-9-16(24)22(17(19-12)21-5-7-25-8-6-21)11-15(23)20-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAAXAJDFNZKLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
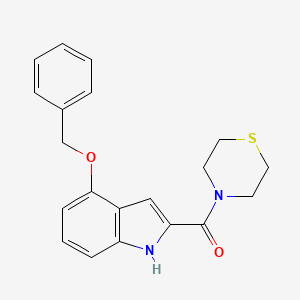


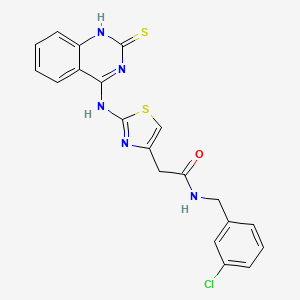

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)
![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)
